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Compound of Interest

Compound Name: 2-Amino-5-bromophenol

Cat. No.: B182750 Get Quote

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of 2-
Amino-5-bromophenol. The interpretation of the spectrum is crucial for the structural

elucidation and quality control of this compound, which serves as a key intermediate in various

synthetic applications, including pharmaceuticals. This document outlines the characteristic

vibrational frequencies of its functional groups, presents experimental data, details relevant

experimental protocols, and provides a logical workflow for spectral interpretation.

Molecular Structure and Key Functional Groups
2-Amino-5-bromophenol is a substituted aromatic compound containing three key functional

groups that give rise to characteristic absorption bands in the IR spectrum:

Phenolic Hydroxyl (-OH) group: Attached directly to the aromatic ring.

Primary Aromatic Amine (-NH₂) group: An amino group attached to the aromatic ring.

Substituted Benzene Ring: An aromatic ring with C-H bonds and a specific substitution

pattern.

Carbon-Bromine (C-Br) bond: A halogen substituent on the ring.

The presence and electronic environment of these groups dictate the features of the molecule's

IR spectrum.
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Theoretical and Experimental Infrared Absorption
Data
The interpretation of an IR spectrum involves correlating observed absorption bands with the

vibrational modes of specific functional groups. The expected ranges for these groups are well-

established, and for 2-Amino-5-bromophenol, they are summarized below.

Table 1: General Characteristic IR Absorption Frequencies

Functional Group Vibrational Mode
Expected
Frequency Range
(cm⁻¹)

Intensity

Phenolic -OH
O-H Stretch (H-

bonded)
3200 - 3550 Strong, Broad

Primary Amine -NH₂
N-H Asymmetric

Stretch
3400 - 3500 Medium

Primary Amine -NH₂
N-H Symmetric

Stretch
3300 - 3400 Medium

Aromatic C-H C-H Stretch 3000 - 3100 Medium to Weak

Primary Amine -NH₂ N-H Bend (Scissoring) 1580 - 1650 Medium to Strong

Aromatic Ring C=C Ring Stretch 1400 - 1600
Medium, Multiple

Bands

Phenol C-O C-O Stretch 1200 - 1260 Strong

Aromatic Amine C-N C-N Stretch 1250 - 1335 Strong

Aromatic C-H
C-H Out-of-Plane

Bend
675 - 900 Strong

Aryl Halide C-Br C-Br Stretch 515 - 690 Medium to Strong

An experimental IR spectrum of 2-Amino-5-bromophenol, obtained using a KBr pellet, reveals

several distinct peaks that align with these theoretical ranges.[1][2]
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Table 2: Experimental IR Peak Assignments for 2-Amino-5-bromophenol

Experimental Peak (cm⁻¹) Assignment Functional Group Origin

3496 (wide) O-H Stretch Phenolic Hydroxyl

3377 N-H Asymmetric Stretch Primary Amine

3298 N-H Symmetric Stretch Primary Amine

1598 N-H Bend / C=C Ring Stretch Primary Amine / Aromatic Ring

1502 C=C Ring Stretch Aromatic Ring

1431 C=C Ring Stretch Aromatic Ring

1269 C-N Stretch Aromatic Amine

1210 C-O Stretch Phenolic Hydroxyl

916 C-H Out-of-Plane Bend Aromatic Ring

877 C-H Out-of-Plane Bend Aromatic Ring

Spectral Interpretation:

3500-3200 cm⁻¹ Region: The spectrum shows three distinct peaks in this high-frequency

region.[1][2] The broad absorption at 3496 cm⁻¹ is characteristic of the O-H stretching

vibration of the phenol, broadened by hydrogen bonding.[3][4] The two sharper peaks at

3377 cm⁻¹ and 3298 cm⁻¹ are classic indicators of a primary amine (-NH₂), corresponding to

the asymmetric and symmetric N-H stretches, respectively.[5][6][7]

1650-1400 cm⁻¹ Region: The peak at 1598 cm⁻¹ can be attributed to the N-H bending

(scissoring) vibration of the primary amine, which often overlaps with aromatic C=C ring

stretching vibrations.[5] The absorptions at 1502 cm⁻¹ and 1431 cm⁻¹ are due to carbon-

carbon stretching vibrations within the aromatic ring.[3][8]

Fingerprint Region (< 1400 cm⁻¹): This region contains several important peaks. The strong

band at 1269 cm⁻¹ is assigned to the C-N stretching of the aromatic amine.[5][9] The

absorption at 1210 cm⁻¹ is characteristic of the C-O stretching vibration in a phenol.[4][10]

The peaks at 916 and 877 cm⁻¹ are due to out-of-plane C-H bending, which is dependent on

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b182750?utm_src=pdf-body
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB3121649.htm
https://www.chemicalbook.com/synthesis/2-amino-5-bromophenol.htm
https://chem.libretexts.org/Courses/Martin_Luther_College/Organic_Chemistry_-_MLC/03%3A_Alcohols_Ethers_Thiols_Sulfides_and_Amines/3.01%3A_Alcohols_and_Phenols/3.1.12%3A_Spectroscopy_of_Alcohols_and_Phenols
http://www.adichemistry.com/spectroscopy/infrared/alcohol-phenol/infrared-spectra-alcohols-phenols.html
https://www.orgchemboulder.com/Spectroscopy/irtutor/aminesir.shtml
https://openstax.org/books/organic-chemistry/pages/24-10-spectroscopy-of-amines
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(OpenStax)/24%3A_Amines_and_Heterocycles/24.10%3A_Spectroscopy_of_Amines
https://www.orgchemboulder.com/Spectroscopy/irtutor/aminesir.shtml
https://chem.libretexts.org/Courses/Martin_Luther_College/Organic_Chemistry_-_MLC/03%3A_Alcohols_Ethers_Thiols_Sulfides_and_Amines/3.01%3A_Alcohols_and_Phenols/3.1.12%3A_Spectroscopy_of_Alcohols_and_Phenols
https://orgchemboulder.com/Spectroscopy/irtutor/aromaticsir.shtml
https://www.orgchemboulder.com/Spectroscopy/irtutor/aminesir.shtml
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/24%3A_Amines_and_Heterocycles/24.10%3A_Spectroscopy_of_Amines
http://www.adichemistry.com/spectroscopy/infrared/alcohol-phenol/infrared-spectra-alcohols-phenols.html
https://m.youtube.com/watch?v=Fn1pYOuemMU
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b182750?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


the ring's substitution pattern.[8] The C-Br stretch is expected at a much lower wavenumber

(typically below 700 cm⁻¹) and may not be easily identified or may fall outside the range of

some spectrometers.[11][12]

Experimental Protocols
The quality of an IR spectrum is highly dependent on the sample preparation technique. For

solid samples like 2-Amino-5-bromophenol, several methods are common. The experimental

data cited was obtained using the KBr pellet technique.[1]

Potassium Bromide (KBr) Pellet Method:

This is one of the most common methods for preparing solid samples for transmission IR

spectroscopy.[13]

Sample Grinding: Approximately 1-2 mg of the solid sample (2-Amino-5-bromophenol) is
placed in an agate mortar. About 100-200 mg of dry, spectroscopy-grade potassium bromide

(KBr) powder is added.

Mixing: The sample and KBr are intimately ground together with a pestle until the mixture is a

fine, homogeneous powder. The goal is to reduce the particle size of the sample to less than

the wavelength of the incident IR radiation to minimize scattering.[14]

Pellet Pressing: The powder mixture is transferred into a pellet press die. The die is placed

under high pressure (typically 7-10 tons) for several minutes using a hydraulic press. This

sinters the KBr and sample mixture into a thin, transparent, or translucent pellet.

Analysis: The resulting pellet is removed from the die and placed in a sample holder within

the IR spectrometer's beam path for analysis. KBr is used because it is transparent to

infrared radiation over a wide range (down to 400 cm⁻¹).[11]

Other Common Methods for Solid Samples:

Nujol Mull: The solid is ground with a few drops of a mulling agent, typically mineral oil

(Nujol), to form a paste.[14] This paste is then spread between two IR-transparent salt plates

(e.g., NaCl or KBr). The Nujol itself has absorption bands (primarily C-H stretches and

bends) that will be present in the spectrum.
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Thin Solid Film: The compound is dissolved in a volatile solvent.[15] A drop of the solution is

placed on an IR-transparent salt plate, and the solvent is allowed to evaporate, leaving a thin

film of the solid on the plate for analysis.[15]

Logical Workflow for Spectral Interpretation
The process of interpreting the IR spectrum of a molecule like 2-Amino-5-bromophenol
follows a systematic workflow. This can be visualized to clarify the relationships between the

molecular structure, its constituent parts, and the resulting spectral data.

Structural Analysis

Functional Group Identification

Expected IR Absorption Regions (cm⁻¹)

Final Spectrum Correlation

2-Amino-5-bromophenol
Molecular Structure
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3200-3550 (Broad)
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Aromatic C-H Stretch:
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Caption: Workflow for IR spectrum analysis of 2-Amino-5-bromophenol.

Conclusion
The infrared spectrum of 2-Amino-5-bromophenol provides a definitive fingerprint for its

structural confirmation. The presence of a broad O-H stretch, two distinct N-H stretching bands,

and characteristic absorptions for the aromatic ring, C-O, and C-N bonds collectively validate

the molecule's identity. A systematic approach, combining knowledge of characteristic group

frequencies with careful analysis of an experimental spectrum, is essential for accurate

interpretation. The protocols and data presented herein serve as a robust guide for researchers

and scientists in the fields of chemical synthesis and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Physical_Methods_in_Chemistry_and_Nano_Science_(Barron)/04%3A_Chemical_Speciation/4.02%3A_IR_Spectroscopy
https://www.orgchemboulder.com/Technique/Procedures/IR/IRsolid.shtml
https://www.benchchem.com/product/b182750#interpreting-the-ir-spectrum-of-2-amino-5-bromophenol
https://www.benchchem.com/product/b182750#interpreting-the-ir-spectrum-of-2-amino-5-bromophenol
https://www.benchchem.com/product/b182750#interpreting-the-ir-spectrum-of-2-amino-5-bromophenol
https://www.benchchem.com/product/b182750#interpreting-the-ir-spectrum-of-2-amino-5-bromophenol
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b182750?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b182750?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

